1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine
Description
Properties
IUPAC Name |
1-[2-bromo-6-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrF3N2/c1-19(2)10-6-8-20(9-7-10)13-11(14(16,17)18)4-3-5-12(13)15/h3-5,10H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBUGXLUQMPJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=CC=C2Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation and Formylation
- A common initial step uses 2-bromo-6-trifluoromethylpyridine dissolved in toluene, cooled to -78 °C.
- n-Butyllithium is added dropwise to generate a lithiated intermediate.
- N,N-dimethylformamide (DMF) is then added to introduce a formyl group at the lithiated position.
- This reaction is followed by reduction with sodium borohydride in methanol to yield (6-trifluoromethylpyridin-2-yl) methanol as a crude product.
| Parameter | Details |
|---|---|
| Starting material | 2-bromo-6-trifluoromethylpyridine (2.00 g) |
| Solvent | Toluene (50 mL) |
| Temperature | -78 °C |
| Reagents | n-Butyllithium (4.0 mL, 2.77 mol/L), DMF (0.96 g), Sodium borohydride (0.67 g) |
| Reaction time | 10 min lithiation, 10 min formylation, 1 h reduction |
| Workup | Aqueous NH4Cl, extraction with ethyl acetate |
| Yield | Crude product obtained (1.70 g) |
This method is well-documented for regioselective functionalization of the pyridine ring.
Palladium-Catalyzed Carbonylation to Methyl Ester
- 2-Bromo-6-trifluoromethylpyridine can be converted to methyl 6-trifluoromethyl-pyridine-2-carboxylate using palladium acetate and 1,1'-bis(diphenylphosphino)ferrocene as catalysts.
- Triethylamine acts as a base under a carbon monoxide atmosphere (2 atm) at 60 °C for 18 hours.
- The product is isolated by silica gel chromatography with yields around 67%.
| Parameter | Details |
|---|---|
| Starting material | 2-bromo-6-trifluoromethylpyridine (1.48 g) |
| Solvent | Methanol (50 mL) |
| Catalysts | Pd(OAc)2 (74 mg), 1,1'-bis(diphenylphosphino)ferrocene (363 mg) |
| Base | Triethylamine (0.92 g) |
| Atmosphere | CO (2 atm) |
| Temperature | 60 °C |
| Reaction time | 18 hours |
| Yield | 67% |
This carbonylation step introduces a carboxylate group, which can be further manipulated for amination or coupling reactions.
Copper(I)-Catalyzed Amination
- Copper(I) iodide catalyzes the amination of 2-bromo-6-(trifluoromethyl)pyridine with N,N-dimethylethylenediamine in 1,4-dioxane at 95 °C for 1 hour under nitrogen.
- Potassium carbonate is used as the base.
- The reaction mixture is worked up by ammonia addition, extraction, and chromatography to isolate the aminated product.
| Parameter | Details |
|---|---|
| Starting material | 2-bromo-6-trifluoromethylpyridine (209 mg) |
| Catalyst | CuI (171 mg) |
| Ligand | N,N'-dimethylethylenediamine (87 mg) |
| Base | Potassium carbonate (174 mg) |
| Solvent | 1,4-Dioxane (3 mL) |
| Temperature | 95 °C |
| Reaction time | 1 hour |
| Atmosphere | Nitrogen |
| Yield | Not explicitly stated; reaction monitored by LCMS |
Piperidin-4-amine Functionalization and Coupling
While direct literature on the exact coupling of 2-bromo-6-(trifluoromethyl)phenyl derivatives with N,N-dimethylpiperidin-4-amine is limited, analogous methods include:
- Nucleophilic aromatic substitution or palladium-catalyzed Buchwald-Hartwig amination to attach the piperidinyl amine to the aromatic ring.
- Use of cesium fluoride and dimethyl sulfoxide at elevated temperature (120 °C) for 18 hours to facilitate coupling with protected piperidine derivatives.
- Deprotection and N,N-dimethylation steps to yield the final amine structure.
| Parameter | Details |
|---|---|
| Starting material | 2-bromo-4-(trifluoromethyl)pyridine (analogous substrate) |
| Coupling reagent | tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (piperidine derivative) |
| Base | Cesium fluoride |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 120 °C |
| Reaction time | 18 hours |
| Yield | 66% |
This approach suggests that protected piperidine derivatives can be coupled efficiently to brominated trifluoromethyl-substituted pyridines or phenyls, followed by functional group transformations to achieve the target compound.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Lithiation & Formylation | 2-bromo-6-trifluoromethylpyridine | n-BuLi, DMF, NaBH4; -78 °C to RT | (6-Trifluoromethylpyridin-2-yl) methanol | Crude 1.7 g | Regioselective formylation and reduction |
| 2 | Pd-Catalyzed Carbonylation | 2-bromo-6-trifluoromethylpyridine | Pd(OAc)2, 1,1'-bis(diphenylphosphino)ferrocene, Et3N, CO (2 atm), 60 °C, 18h | Methyl 6-trifluoromethyl-pyridine-2-carboxylate | 67 | Carbonylation under CO atmosphere |
| 3 | Cu(I)-Catalyzed Amination | 2-bromo-6-trifluoromethylpyridine | CuI, N,N'-dimethylethylenediamine, K2CO3, 1,4-dioxane, 95 °C, 1h | Aminated pyridine derivative | Not specified | Amination via copper catalysis |
| 4 | Coupling with Piperidine Derivative | 2-bromo-4-(trifluoromethyl)pyridine (analog) | CsF, DMSO, 120 °C, 18h | Piperidine-substituted intermediate | 66 | Coupling with protected piperidine |
Research Findings and Considerations
- The use of low temperatures (-78 °C) during lithiation and formylation is critical to control regioselectivity and avoid side reactions.
- Palladium-catalyzed carbonylation under CO atmosphere is a well-established method to introduce carboxylate groups on aromatic bromides.
- Copper(I)-catalyzed amination provides an efficient route to introduce amine groups on brominated trifluoromethylpyridines under mild conditions.
- Coupling with piperidine derivatives often requires strong bases like cesium fluoride and high temperatures in polar aprotic solvents such as DMSO.
- Purification typically involves aqueous workup, extraction with organic solvents (ethyl acetate, dichloromethane), drying over anhydrous salts, and chromatographic techniques.
- Yields vary from moderate (around 60-70%) to high depending on the step and conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Material Science: Its unique chemical properties make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The piperidine ring may interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their pharmacological or synthetic relevance:
Key Observations
- Halogen Effects : Bromine in the target compound increases molecular weight and lipophilicity compared to the fluoro analog (e.g., 368.2 vs. 310.3 g/mol), which may enhance membrane permeability but reduce metabolic stability .
- Piperidine vs. Piperazine : Piperidine rings (as in the target compound) offer conformational rigidity, while piperazine derivatives (e.g., UDO) provide additional hydrogen-bonding sites, critical for enzyme inhibition .
- Synthetic Methods : The target compound’s synthesis likely involves Buchwald-Hartwig amination or nucleophilic aromatic substitution, whereas analogs like Compound 4 () use photoredox catalysis with hydrazones , and imine derivatives () employ microwave-assisted condensation .
Pharmacological Insights
- CYP51 Inhibition: Pyridine-based analogs (UDO and UDD) demonstrate that trifluoromethyl groups enhance binding to Trypanosoma cruzi CYP51, suggesting the target compound may share similar mechanistic pathways .
- Antitumor Potential: Compounds like SCL-1 and SCL-2 () highlight the role of trifluoromethyl groups in stabilizing ligand-protein interactions, a feature relevant to the target molecule’s design .
Limitations and Contrasts
- Bioactivity Gaps : Unlike UDO or Compound 4, the target compound lacks direct evidence of antiparasitic or antimicrobial activity, necessitating further assay validation.
- Steric vs. Electronic Trade-offs : The bromine atom in the target compound may hinder binding to sterically sensitive targets compared to smaller halogens (e.g., fluorine) .
Biological Activity
1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a bromine atom and a trifluoromethyl group on the phenyl ring. Its molecular formula is with a molecular weight of 351 g/mol. The presence of both bromine and trifluoromethyl groups significantly influences its chemical reactivity and biological activity, making it distinct from similar compounds .
The mechanism of action for this compound involves its interaction with specific molecular targets. The unique substituents on the phenyl ring can modulate binding affinity and selectivity towards various receptors or enzymes, leading to diverse biological effects. The piperidine moiety may enhance interactions with neurotransmitter receptors, contributing to its pharmacological profile .
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce cytotoxicity and apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound's structure allows for enhanced interaction with protein binding sites, which is crucial for its efficacy as an anticancer agent .
Table 1: Summary of Anticancer Studies
| Study | Cell Line | Mechanism | Result |
|---|---|---|---|
| FaDu | Apoptosis induction | Enhanced cytotoxicity compared to bleomycin | |
| Various | Protein interaction | Improved binding affinity observed |
2. Neurological Applications
The compound has also been investigated for its potential in treating neurological disorders. Its ability to inhibit acetylcholinesterase (AChE) suggests that it could be beneficial in Alzheimer's disease therapy by enhancing cholinergic transmission .
Table 2: Neurological Activity Findings
| Study | Target Enzyme | Effect | Potential Application |
|---|---|---|---|
| AChE | Inhibition | Alzheimer's Disease | |
| BuChE | Inhibition | Cognitive enhancement |
Safety and Toxicology
Safety data indicates that the compound may cause skin and eye irritation upon contact. It is classified as a specific target organ toxicant (Category 3) for respiratory effects, emphasizing the need for careful handling during research .
Table 3: Safety Profile
| Hazard Type | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Respiratory Toxicity | Specific Target Organ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
